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Compound of Interest

Compound Name: 3-Methoxypyridin-4-amine

Cat. No.: B1226690

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Methoxypyridin-4-amine is a pyridine derivative that serves as a versatile
building block in the synthesis of various biologically active molecules.[1] Its unique structure,
featuring both an amino and a methoxy group on a pyridine ring, makes it a valuable
intermediate in the development of pharmaceuticals and agrochemicals.[1] Accurate and robust
analytical methods are crucial for confirming the identity, purity, and stability of this compound,
ensuring the quality and reliability of downstream applications. This document provides detailed
protocols for the characterization of 3-Methoxypyridin-4-amine using modern analytical
techniques.

Physicochemical Properties A summary of the key physicochemical properties of 3-
Methoxypyridin-4-amine is presented below.
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Property Value Reference
IUPAC Name 3-methoxypyridin-4-amine [2]
Synonyms 4-Amino-3-methoxypyridine [2]

CAS Number 52334-90-4 [2]
Molecular Formula CeHsN20 [2]
Molecular Weight 124.14 g/mol [2][3]
Monoisotopic Mass 124.0637 Da [2]

Appearance

Pale-yellow to brown solid or

liquid

Storage

Keep in dark place, inert

atmosphere, 2-8°C

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the

purity of 3-Methoxypyridin-4-amine and quantifying it in various matrices.

Application Note: Reversed-Phase HPLC

A reversed-phase HPLC method with UV detection is suitable for separating 3-

Methoxypyridin-4-amine from potential impurities. The method leverages the polarity of the

molecule to achieve separation on a non-polar stationary phase. A typical C18 column is

effective for this purpose.[4][5]
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Caption: Workflow for HPLC purity analysis of 3-Methoxypyridin-4-amine.

Experimental Protocol: HPLC Method

 Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
e Column: C18, 250 mm x 4.6 mm, 5 um particle size.
e Mobile Phase:

o Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

o Solvent B: 0.1% TFA in Acetonitrile.

e Gradient:

[¢]

Start with 5% B, hold for 2 minutes.

[¢]

Ramp to 95% B over 15 minutes.

Hold at 95% B for 3 minutes.

[e]

o

Return to 5% B over 1 minute and re-equilibrate for 4 minutes.

o Flow Rate: 1.0 mL/min.

e Column Temperature: 30°C.

» Detection Wavelength: 254 nm.

e Injection Volume: 10 pL.

e Sample Preparation:

o Accurately weigh approximately 10 mg of 3-Methoxypyridin-4-amine.

o Dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to make a 1 mg/mL stock
solution.
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o Further dilute to a working concentration of approximately 0.1 mg/mL using the same
diluent.

o Filter the final solution through a 0.45 um syringe filter before injection.

Data Presentation

Parameter Expected Result

Retention Time (tR) Compound-specific (e.g., 5-8 min)
Purity (by area %) > 98% (typical for reagent grade)
Tailing Factor 09-15

Theoretical Plates > 2000

Spectroscopic Analysis: Structural Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural
confirmation of 3-Methoxypyridin-4-amine.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.
e Protocol:

o Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g.,
CDCIs or DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
o Acquire *H and 3C NMR spectra on a 400 MHz or higher spectrometer.[6][7][8]

o Expected *H NMR Data (in CDCIs, 400 MHz):
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.8-8.0 Doublet 1H Pyridine H (a to N)
~6.6-6.8 Doublet 1H Pyridine H (3 to N)
~45-55 Broad Singlet 2H -NH:z
~3.9 Singlet 3H -OCHs

Expected 3C NMR Data (in CDCIs, 101 MHz):

Chemical Shift (6, ppm) Assighment

~ 150 - 155 c-0

~ 140 - 145 C-NH2

~135-140 Pyridine C-H (a to N)
~110- 115 Pyridine C-H (3 to N)
~105-110 Pyridine C (y to N)
~55-60 -OCHs

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray lonization (ESI) is a
soft ionization technique suitable for this molecule, typically yielding the protonated molecular
ion [M+H]*.[9]

e Protocol:

o Prepare a dilute solution of the sample (~10 pug/mL) in an appropriate solvent (e.g.,
methanol or acetonitrile/water).

o Infuse the solution directly into the ESI source of the mass spectrometer.

o Acquire the mass spectrum in positive ion mode.
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e Data Presentation:

lon Calculated m/z Observed m/z

[CeHsN20 + H]* 125.0715 ~125.1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on
their characteristic vibrational frequencies.[10]

e Protocol:

o Place a small amount of the solid sample directly onto the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory.

o Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr
and pressing it into a transparent disk.

o Acquire the spectrum, typically from 4000 to 400 cm~1.[8]

» Expected Data:

Wavenumber (cm~?) Vibration Type Functional Group
N-H Asymmetric & Symmetric ] )
3450 - 3300 Primary Amine (-NH2)[11][12]
Stretch
3100 - 3000 C-H Aromatic Stretch Pyridine Ring
2950 - 2850 C-H Aliphatic Stretch Methoxy (-OCHs)
1650 - 1580 N-H Scissoring (Bending) Primary Amine (-NHz2)[12]
1600 - 1450 C=C and C=N Ring Stretching Pyridine Ring
C-O Asymmetric Stretch (Aryl
1275 - 1200 Methoxy Group
Ether)
1250 - 1020 C-N Stretch Aryl Amine[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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